1-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol -

1-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol

Catalog Number: EVT-3948158
CAS Number:
Molecular Formula: C24H33F2N3O3
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol is a synthetic compound developed as part of research efforts to identify novel antagonists for the α1-adrenergic receptors. [] These receptors are involved in the regulation of vascular smooth muscle contraction, and their antagonists are clinically important as antihypertensive agents. [] The compound's development reflects the ongoing search for molecules with improved selectivity and potency for specific α1-adrenergic receptor subtypes.

Mechanism of Action

While the precise mechanism of action for 1-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol is not elaborated upon in the provided articles, it is characterized as an α1-adrenergic antagonist. [] This suggests that the compound likely binds to α1-adrenergic receptors, preventing the endogenous agonists, such as norepinephrine and epinephrine, from binding and activating these receptors. This blockade of α1-adrenergic receptors located on vascular smooth muscle would inhibit vasoconstriction, potentially leading to a decrease in blood pressure.

Applications

The provided literature primarily investigates the use of 1-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol in a comparative study of α1-adrenergic antagonists. [] The study focuses on the compound's ability to displace [3H]-prazosin, a known α1-adrenergic antagonist, from binding sites in dog aorta and rat brain membrane preparations. This displacement assay provides information on the compound's affinity for α1-adrenergic receptors in these tissues.

SNAP 7941

Compound Description: SNAP 7941 [((+)-methyl (4S)-3-{[(3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl) amino]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride)] is a selective melanin-concentrating hormone-1 (MCH1) receptor antagonist. Research using SNAP 7941 in rats suggests that MCH, acting via MCH1 receptors in the central nervous system, modulates the voiding reflex. [] SNAP 7941 significantly increased bladder capacity and reduced voiding frequency, making MCH1 antagonists a potential novel approach for treating overactive bladder syndrome. []

L-734,217

Compound Description: L-734,217 ([[3(R)-[2-(piperidin-4-yl)ethyl]-2-oxopiperidinyl]acetyl]-3(R)-methyl-beta-alanine) [] is an orally active glycoprotein IIb/IIIa antagonist. It serves as a progenitor compound in the development of structurally novel analogs with improved in vitro and in vivo profiles. []

Relevance: L-734,217 provides a structural basis for developing 1-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol. Specifically, researchers sought to create analogs of L-734,217 where the lactam chiral center is removed, leading to the exploration of nitrogen heterocycles grafted onto a 3,4-dihydro-1(1H)-isoquinolinone core. [] This suggests that 1-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol could potentially share the glycoprotein IIb/IIIa antagonist activity with L-734,217, although further investigation is needed to confirm this.

L-767,679

Compound Description: L-767,679 (N-[[7-(piperazin-1-yl)-3,4-dihydro-1(1H)-oxoisoquinolin-2-yl]acetyl]-3(S)-ethynyl-beta-alanine) [] is a potent fibrinogen receptor antagonist. It demonstrates strong inhibition of ADP-induced aggregation of human gel-filtered platelets with an IC50 of 12 nM. []

Relevance: L-767,679 exemplifies the structural modifications explored to enhance the in vitro potency of L-734,217. Its structure, featuring a 4-piperazinyl-substituted 3,4-dihydro-1(1H)-isoquinolinone core and a 3-ethynyl substitution on the beta-amino acid, likely informed the design of 1-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol. [] Both compounds share similarities in their core structure and the presence of a piperazine ring, suggesting potential overlap in their biological activity.

L-767,685

Compound Description: L-767,685 is the ethyl ester prodrug of L-767,679. [] Designed to enhance the in vivo profile of L-767,679, L-767,685 exhibits increased lipophilicity and lacks the zwitterionic character of its parent compound. [] This prodrug strategy, coupled with the arylpiperazine terminus, yielded moderately basic and relatively nonpolar compounds. []

Relevance: The development of L-767,685 as a prodrug for L-767,679 highlights the importance of optimizing physicochemical properties for improved in vivo performance. [] This approach might be relevant to 1-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol, particularly if its inherent physicochemical properties, like solubility or permeability, require adjustments for optimal biological activity.

Properties

Product Name

1-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol

IUPAC Name

1-[4-[[(3,4-difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol

Molecular Formula

C24H33F2N3O3

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C24H33F2N3O3/c1-3-28-8-10-29(11-9-28)16-20(30)17-32-23-7-5-19(13-24(23)31-2)15-27-14-18-4-6-21(25)22(26)12-18/h4-7,12-13,20,27,30H,3,8-11,14-17H2,1-2H3

InChI Key

BFKRXPCNAJIDOG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CNCC3=CC(=C(C=C3)F)F)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.